Trimedoxime bromide

Description

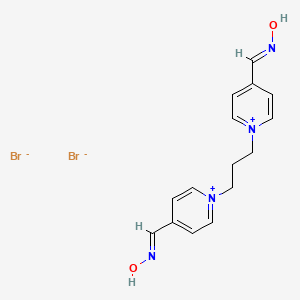

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[[1-[3-[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2.2BrH/c20-16-12-14-2-8-18(9-3-14)6-1-7-19-10-4-15(5-11-19)13-17-21;;/h2-5,8-13H,1,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZHWVQTOXIXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C=NO.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Br2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036063 | |

| Record name | Trimedoxime bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-97-3 | |

| Record name | Trimedoxime bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Trimedoxime Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimedoxime bromide (TMB-4) is a bis-pyridinium oxime that serves as a critical cholinesterase reactivator in the treatment of organophosphate (OP) poisoning.[1][2] Organophosphates, found in pesticides and chemical warfare agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a vital enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a cholinergic crisis characterized by a range of severe neuromuscular, autonomic, and central nervous system effects. This compound acts as a nucleophilic agent, specifically targeting the phosphylated AChE to restore its normal function.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, reactivation kinetics, and the experimental methodologies used to evaluate its efficacy.

Core Mechanism of Action: Reactivation of Phosphylated Acetylcholinesterase

The primary mechanism of action of this compound is the nucleophilic reactivation of organophosphate-inhibited acetylcholinesterase. This process can be broken down into a series of molecular events:

-

Binding to the Inhibited Enzyme: this compound, with its two pyridinium rings, initially binds to the organophosphate-inhibited AChE. One of the aromatic rings of this compound interacts with the peripheral anionic site (PAS) of the enzyme, while the other ring penetrates deeper into the active site gorge, interacting with key amino acid residues such as TYR337 and TYR341.[4][5] This binding orients the oxime group in close proximity to the phosphylated serine residue at the catalytic triad.[4][5]

-

Nucleophilic Attack: The deprotonated oxime group of this compound acts as a potent nucleophile. It launches an attack on the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue of AChE.[3][6]

-

Cleavage and Formation of a Phosphylated Oxime: The nucleophilic attack results in the cleavage of the bond between the phosphorus atom and the serine residue of the enzyme. This process forms a phosphylated oxime and regenerates the active acetylcholinesterase, restoring its ability to hydrolyze acetylcholine.[3]

-

Release of Products: The regenerated AChE is now free to resume its physiological function. The phosphylated oxime, the byproduct of the reaction, is subsequently released from the active site.

This reactivation process is a critical intervention in organophosphate poisoning, as it directly reverses the primary biochemical lesion.

Signaling Pathway of AChE Inhibition and Reactivation

The following diagram illustrates the signaling pathway of acetylcholinesterase inhibition by an organophosphate and its subsequent reactivation by this compound.

Caption: AChE Inhibition by Organophosphate and Reactivation by this compound.

Quantitative Data: Reactivation Efficacy of this compound

| Organophosphate (OP) | AChE Source | This compound Concentration (M) | Reactivation (%) | Reference |

| Tabun (GA) | Human | 10⁻³ | 30 | [6] |

| Sarin (GB) | Human | 10⁻³ | 54 | [6] |

| VX | Human | 10⁻³ | 85.3 | [7] |

| Paraoxon (POX) | Human | 10⁻³ | 46 | [6] |

| Paraoxon (POX) | Human | 10⁻⁵ | 50 | [6] |

| Dichlorvos | Human | 10⁻⁴ | Not sufficiently reactivated | [8] |

| DFP | Human | 10⁻⁴ | Not sufficiently reactivated | [8] |

| Leptophos-oxon | Human | 10⁻⁴ | > 50 | [8] |

| Methamidophos | Human | 10⁻⁴ | > 50 | [8] |

Comparative Reactivation Efficacy of Different Oximes

| Organophosphate (OP) | Oxime | Reactivation Efficacy | Reference |

| Tabun | Trimedoxime | Often considered one of the most effective | [9] |

| Obidoxime | Effective | [9] | |

| Pralidoxime | Less effective | [9] | |

| HI-6 | Less effective | [9] | |

| Paraoxon | Trimedoxime | High | [9] |

| Obidoxime | High | [9] | |

| Pralidoxime | Less effective | [9] | |

| HI-6 | Less effective | [9] |

Experimental Protocols

In Vitro Acetylcholinesterase Reactivation Assay

The following protocol is a generalized procedure for determining the in vitro reactivation potency of this compound using the Ellman's method.

1. Materials and Reagents:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, recombinant)

-

Organophosphate inhibitor (e.g., paraoxon, sarin surrogate)

-

This compound

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (0.1 M, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

2. Procedure:

-

Enzyme Inhibition:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Incubate the AChE solution with the organophosphate inhibitor at a specific concentration for a defined period (e.g., 30 minutes) to achieve a high level of inhibition (typically >95%).

-

The mixture should be diluted to remove excess inhibitor before the reactivation step.

-

-

Enzyme Reactivation:

-

Add the inhibited AChE solution to the wells of a 96-well microplate.

-

Add varying concentrations of this compound solution to the wells. Include a control well with no reactivator.

-

Incubate the plate for a specific time (e.g., 10-30 minutes) to allow for reactivation.

-

-

Measurement of AChE Activity (Ellman's Assay):

-

To each well, add DTNB solution.

-

Initiate the reaction by adding the substrate, ATCI solution.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

3. Data Analysis:

-

Calculate the rate of reaction for each well.

-

The percentage of reactivation is calculated using the following formula: % Reactivation = [(Rate of reactivated enzyme - Rate of inhibited enzyme) / (Rate of native enzyme - Rate of inhibited enzyme)] * 100

-

From concentration-response curves, kinetic parameters such as the reactivation rate constant (k_r) and the dissociation constant (K_D) can be determined.[3]

Experimental Workflow for Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.

Caption: In Vivo Efficacy Testing Workflow for this compound.

Logical Relationship of this compound's Structure to its Function

The chemical structure of this compound is intrinsically linked to its function as an AChE reactivator.

Caption: Structure-Function Relationship of this compound.

The bis-pyridinium structure allows for a strong interaction with both the peripheral anionic site and the active site gorge of AChE. The three-carbon propylene linker provides the optimal distance and flexibility for the oxime group to be correctly positioned for the nucleophilic attack on the phosphylated serine. The oxime group itself is the key functional moiety that carries out the nucleophilic attack, leading to the regeneration of the enzyme.

Conclusion

This compound is a potent reactivator of organophosphate-inhibited acetylcholinesterase, playing a crucial role in the treatment of OP poisoning. Its mechanism of action is well-characterized, involving a nucleophilic attack by its oxime group on the phosphylated serine residue within the AChE active site. The efficacy of this compound is dependent on the specific organophosphate, highlighting the ongoing need for the development of broad-spectrum reactivators. The experimental protocols and workflows described in this guide provide a framework for the continued research and development of more effective oxime-based antidotes. Further studies focusing on obtaining a complete and standardized set of kinetic constants for a wide range of organophosphates are warranted to better predict and compare the efficacy of this compound and other novel reactivators.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Trimedoxime bromide synthesis and chemical properties

An In-depth Technical Guide to Trimedoxime Bromide: Synthesis, Chemical Properties, and Mechanism of Action

Introduction

This compound, also known as TMB-4 or dipyroxime, is a bisquaternary pyridinium oxime that serves as a crucial cholinesterase reactivator.[1][2][3] It is primarily utilized as an antidote in the treatment of poisoning by organophosphorus (OP) compounds, such as nerve agents and pesticides.[1][2][3][4] OP compounds exert their toxicity by covalently binding to and inhibiting acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. The accumulation of acetylcholine leads to a cholinergic crisis, characterized by a range of life-threatening neuromuscular and autonomic symptoms. This compound counteracts this by reactivating the inhibited AChE, thereby restoring normal synaptic function.[5][6] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Data

This compound is chemically identified as 1,1'-[propane-1,3-diyl]bis(4-formylpyridinium) dibromide dioxime.[5] It is a bis-pyridinium oxime featuring two pyridinium rings linked by a three-carbon chain, with an oxime group attached to each ring.[5]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source |

| IUPAC Name | (NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dibromide | [6] |

| Synonyms | TMB-4, Dipyroxime, C-434 | [1][2] |

| CAS Number | 56-97-3 | [2][3][6] |

| Molecular Formula | C₁₅H₁₈Br₂N₄O₂ | [1][2][6][7] |

| Molar Mass | 446.14 g/mol | [1][2][6][7] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Stability | Stable in the pH range of 3.0 to 3.8, with maximum stability at pH 3.0.[8] The degradation rate is accelerated by increasing concentrations of bromide ions.[9] | |

| Elemental Analysis | C: 40.38%, H: 4.07%, Br: 35.82%, N: 12.56%, O: 7.17% | [2] |

Synthesis of this compound

The synthesis of this compound and similar bispyridinium oximes is typically achieved through the quaternization of pyridine-based precursors.[5] The established method involves the reaction of a pyridinealdoxime with a suitable dihaloalkane.[5]

Synthetic Pathway

The synthesis of this compound specifically involves a two-step reaction between 4-pyridinecarboxaldehyde oxime and 1,3-dibromopropane.[5]

-

Formation of the Monoquaternary Intermediate: In the first step, 4-pyridinecarboxaldehyde oxime reacts with 1,3-dibromopropane to form a monoquaternary salt. This reaction is carefully controlled to favor the formation of the intermediate over the bisquaternary product.

-

Purification of the Intermediate: The monoquaternary intermediate is then separated from any bisquaternary byproducts. This is often accomplished through selective crystallization, for instance, by using acetonitrile, a solvent in which the bisquaternary salts are less soluble.[5]

-

Formation of this compound: The purified monoquaternary intermediate is subsequently reacted with a second equivalent of 4-pyridinecarboxaldehyde oxime to yield the final product, this compound.[5]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative methodology based on the described synthetic pathway.

Materials:

-

4-Pyridinecarboxaldehyde oxime

-

1,3-Dibromopropane

-

Acetonitrile (anhydrous)

-

Ethanol

-

Deionized water

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

-

Crystallization dish

-

Filtration apparatus (Büchner funnel)

-

Vacuum oven

Procedure:

-

Step 1: Synthesis of the Monoquaternary Intermediate

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-pyridinecarboxaldehyde oxime in a minimal amount of a suitable solvent (e.g., ethanol).

-

Add 1.1 equivalents of 1,3-dibromopropane to the solution.

-

Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain a crude mixture of the monoquaternary salt and unreacted starting materials.

-

-

Step 2: Purification of the Intermediate

-

Add a sufficient volume of hot acetonitrile to the crude product from Step 1. The monoquaternary salt should dissolve, while the bisquaternary byproduct is significantly less soluble.

-

Stir the suspension vigorously and then filter it while hot to remove the insoluble bisquaternary salt.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the monoquaternary intermediate.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

-

-

Step 3: Synthesis of this compound

-

Dissolve the purified monoquaternary intermediate (1.0 equivalent) in a suitable solvent such as ethanol in a clean reaction vessel.

-

Add 1.0 equivalent of 4-pyridinecarboxaldehyde oxime to the solution.

-

Heat the mixture to reflux and maintain for 6-8 hours, again monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product, this compound, should precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude this compound from an ethanol/water mixture to achieve high purity.

-

Dry the final product in a vacuum oven at 50°C.

-

-

Step 4: Characterization

-

Confirm the identity and purity of the synthesized this compound using analytical methods such as ¹H NMR, IR spectroscopy, and High-Performance Liquid Chromatography (HPLC).[5]

-

Mechanism of Action: Acetylcholinesterase Reactivation

The therapeutic effect of this compound is derived from its ability to reactivate AChE that has been inhibited by OP compounds.[5] This process involves a series of intricate molecular interactions within the enzyme's active site.

Molecular Interactions and Reactivation Pathway

-

Binding: The this compound molecule binds to the OP-inhibited AChE. Its bisquaternary structure is crucial for this binding. One of the pyridinium rings interacts with the peripheral anionic site (PAS) of the enzyme, while the other aromatic nucleus positions itself within the active site gorge, interacting with key amino acid residues like TYR337 and TYR341.[4][5][10]

-

Nucleophilic Attack: The oxime group of trimedoxime, positioned correctly due to the binding of the pyridinium rings, performs a nucleophilic attack on the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue of the AChE active site.[5]

-

Cleavage and Regeneration: This attack leads to the formation of a phosphonylated oxime, cleaving the bond between the organophosphate and the serine residue of the enzyme.

-

Enzyme Reactivation: The departure of the phosphonylated oxime regenerates the free, active acetylcholinesterase, which can then resume its physiological function of hydrolyzing acetylcholine.[5]

The length and flexibility of the linker chain connecting the two pyridinium rings are critical determinants of reactivation potency.[5] For reactivation of AChE inhibited by the nerve agent tabun, a linker length of three to four carbons has been identified as optimal.[5]

Analytical and Quality Control Methods

To ensure the purity, stability, and identity of this compound, several analytical methods are recommended.

Table 2: Recommended Analytical Methods for this compound

| Method | Purpose | Typical Conditions |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and stability studies | Column: C18Detection: UV at 254 nmMobile Phase: Acetonitrile/water (e.g., 70:30) with 0.1% trifluoroacetic acid[5] |

| Argentometric Titration | Quantification of bromide ions | Standard titration procedure using a silver nitrate solution. |

| ¹H NMR and IR Spectroscopy | Identity confirmation and structural elucidation | Comparison of spectra with a reference standard to confirm the chemical structure.[5] |

Experimental Protocol: HPLC Analysis of this compound

Objective: To determine the purity of a this compound sample.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Deionized water (18.2 MΩ·cm)

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Preparation of Mobile Phase:

-

Prepare the mobile phase by mixing acetonitrile and water in a 70:30 (v/v) ratio.

-

Add TFA to a final concentration of 0.1%.

-

Degas the mobile phase using sonication or vacuum filtration.

-

-

Preparation of Standard Solution:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL.

-

Perform serial dilutions to prepare working standards at concentrations ranging from 0.01 to 0.2 mg/mL.

-

-

Preparation of Sample Solution:

-

Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

-

HPLC Analysis:

-

Set up the HPLC system with the following parameters (or as optimized):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution in triplicate.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Calculate the area of the main peak and any impurity peaks in the sample chromatogram.

-

Determine the purity of the sample using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Conclusion

This compound is a vital antidote for organophosphate poisoning, with a well-established synthesis and a clear mechanism of action centered on the reactivation of acetylcholinesterase. For researchers and developers, a thorough understanding of its chemical properties, synthetic pathways, and appropriate analytical methods is essential for ensuring its quality, efficacy, and stability. The protocols and data presented in this guide offer a foundational resource for the synthesis, characterization, and study of this important pharmaceutical compound.

References

- 1. This compound [medbox.iiab.me]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Journal of APPLIED BIOMEDICINE: The effect of trimedoxime on acetylcholinesterase and on the cholinergic system of the rat bladder [jab.zsf.jcu.cz]

- 5. This compound | 56-97-3 | Benchchem [benchchem.com]

- 6. This compound | C15H18Br2N4O2 | CID 135565598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Influence of this compound on degradation of benactyzine in acidic injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacokinetics of Trimedoxime Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Trimedoxime bromide (TMB-4), a quaternary pyridinium oxime, serves as a critical cholinesterase reactivator in the treatment of organophosphate poisoning. A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing its therapeutic efficacy and safety. This technical guide synthesizes available data on the pharmacokinetics of this compound, presenting quantitative parameters, detailed experimental methodologies, and visual representations of associated processes.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been primarily investigated in animal models, with key data summarized below.

Intravenous Administration in Mice

Following intravenous administration in mice, this compound exhibits a pharmacokinetic profile consistent with a two-compartment open model. The drug is rapidly eliminated from plasma.[1]

| Parameter | Value | Unit |

| Elimination Half-life (t½) | 108.08 | min |

| Elimination Rate Constant (kel) | Value not explicitly stated | min⁻¹ |

| Rate Constant (k12) | Value not explicitly stated | min⁻¹ |

| Rate Constant (k21) | Value derived from t½k21 | min⁻¹ |

| Half-time of transport from peripheral to central compartment (t½k21) | 77.9 | min |

| Volume of Central Compartment (V1) | Value not explicitly stated, but noted to be smaller than that of HI-6 | |

| Volume of Peripheral Compartment (V2) | Value not explicitly stated, but noted to be larger than that of HI-6 | |

| Total Body Clearance (Cl_tot) | Value not explicitly stated, but noted to be lower than that of HI-6 | |

| Table 1: Pharmacokinetic parameters of this compound following intravenous administration of 55.98 µmol/kg in mice.[1] |

Intramuscular Administration

While specific pharmacokinetic data for intramuscular administration of this compound is limited in the available literature, it is a common route of administration for this type of antidote.[2][3] This route is favored in emergency scenarios for its rapid onset of action.

Experimental Protocols

The determination of this compound's pharmacokinetic parameters relies on robust experimental designs and analytical methodologies.

Animal Models and Dosing

-

Mice: Studies have utilized mice for intravenous pharmacokinetic profiling. A dosage of 55.98 µmol/kg has been reported.[1]

-

Rats: Rats have been used in studies evaluating the efficacy and effects of this compound, often in the context of organophosphate poisoning.[4][5]

Sample Collection and Analysis

A common procedure for pharmacokinetic studies in rodents involves serial blood sampling. This can be achieved through methods such as submandibular vein, orbital venous plexus, or tail vein bleeding for smaller volumes at multiple time points, followed by a terminal cardiac puncture for the final sample.[6]

Blood samples are typically collected in heparinized tubes and centrifuged to separate the plasma. The resulting plasma is then stored at low temperatures (e.g., -20°C or -80°C) until analysis to ensure the stability of the analyte.

The concentration of this compound in plasma samples is determined using High-Performance Liquid Chromatography (HPLC).[1] While specific validated methods for this compound are not extensively detailed in the provided literature, a general approach can be outlined based on standard practices for similar compounds.

-

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector is typically used.

-

Column: A reversed-phase column, such as a C8 or C18, is commonly employed for the separation of polar compounds like this compound.

-

Mobile Phase: The mobile phase composition is optimized to achieve good separation and peak shape. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter to control the ionization and retention of the analyte.

-

Detection: Detection is usually performed at a wavelength where this compound exhibits maximum absorbance.

-

Sample Preparation: Prior to injection into the HPLC system, plasma samples require pretreatment to remove proteins and other interfering substances. This can be achieved through protein precipitation with an organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE).

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Following intramuscular injection, oximes like this compound are generally rapidly absorbed, leading to a quick onset of action.

Distribution

This compound penetrates into the peripheral compartment and has a longer retention time in this compartment compared to other similar oximes like HI-6.[1] This suggests good tissue distribution, which is crucial for reactivating acetylcholinesterase in various organs.

Metabolism

The metabolic fate of this compound in vivo is not well-documented in the available literature. Generally, drug metabolism occurs primarily in the liver through Phase I (modification) and Phase II (conjugation) reactions to increase hydrophilicity and facilitate excretion.[7]

Excretion

The primary route of elimination for many oximes is renal excretion.[8] While specific data on the urinary excretion of this compound is not provided, it is expected to be a significant pathway.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in pharmacokinetic analysis, the following diagrams illustrate a typical experimental workflow and the logical flow of drug disposition in the body.

Caption: Experimental workflow for pharmacokinetic analysis.

Caption: Conceptual ADME pathway for this compound.

References

- 1. Trimedoxime and HI-6: kinetic comparison after intravenous administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Journal of APPLIED BIOMEDICINE: The effect of trimedoxime on acetylcholinesterase and on the cholinergic system of the rat bladder [jab.zsf.jcu.cz]

- 5. researchgate.net [researchgate.net]

- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

A Technical Guide to the Toxicological Profile of Trimedoxime Bromide

Introduction

Trimedoxime bromide, also known as TMB-4, is a bisquaternary pyridinium oxime developed as a cholinesterase reactivator.[1][2][3][4] Its primary clinical and military application is as an antidote in the treatment of poisoning by organophosphorus (OP) compounds, such as nerve agents and pesticides.[1][2][4][5] The therapeutic efficacy of this compound stems from its ability to restore the function of acetylcholinesterase (AChE), an enzyme critical for nerve function that is inhibited by OP agents.[2][5] Despite its effectiveness, particularly against agents like tabun, its use is tempered by a notable toxicity profile compared to other oximes.[2][6]

This technical guide provides a comprehensive overview of the toxicological profile of this compound, intended for researchers, scientists, and drug development professionals. It consolidates data on its mechanism of action, acute toxicity, local tolerance, genotoxicity, and toxicokinetics, supported by detailed experimental methodologies and visual representations of key processes.

Mechanism of Action and Toxicity

The principal mechanism of action for this compound is the reactivation of OP-inhibited acetylcholinesterase.[2] This process is crucial for reversing the cholinergic crisis caused by the accumulation of acetylcholine at nerve synapses.

1.1. Acetylcholinesterase (AChE) Reactivation

Following exposure to an organophosphate agent, the OP molecule covalently binds to a serine residue within the active site of the AChE enzyme, rendering it inactive.[2] this compound acts as a potent nucleophile. Its oxime group attacks the phosphorus atom of the bound organophosphate, breaking the phosphorus-serine bond and regenerating the functional enzyme.[2] The efficacy of this reactivation is dependent on the specific organophosphate agent and the structural fit of the oxime within the enzyme's active site gorge, which is facilitated by interactions with the peripheral anionic site (PAS).[2][7][8]

Caption: Mechanism of AChE reactivation by this compound.

1.2. Secondary Toxicological Mechanisms

Beyond its primary therapeutic action, this compound exhibits other pharmacological effects that contribute to its toxicological profile:

-

Direct Cholinergic Effects: It can exert a direct cholinolytic (anticholinergic) action at the neuromuscular junction, independent of AChE reactivation.[2] This is believed to involve the blockade of open end-plate ionic channels.[2]

-

Enzyme Inhibition: this compound itself is a weak, reversible inhibitor of AChE. One study determined the half-maximal inhibitory concentration (IC50) against recombinant AChE to be 82.0 ± 30.1 mM.[7][8]

Non-Clinical Toxicology

Acute Toxicity

This compound exhibits higher acute toxicity compared to other commonly used oximes like pralidoxime and obidoxime.[2] This is a significant factor limiting its clinical application.[6][9]

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Rat | Intraperitoneal | 192 mg/kg | [10] |

| Relative Toxicity | Mouse | Not specified | 3, 4, and 8 times more toxic than obidoxime, pralidoxime, and HI-6, respectively | [6] |

| Table 1: Acute Toxicity of this compound |

Local Tolerance

According to Safety Data Sheets (SDS), this compound is classified as an irritant to the skin, eyes, and respiratory system.[10][11][12]

| Endpoint | GHS Classification | Description | Reference |

| Skin Irritation | Category 2 | Causes skin irritation | [10][11][12] |

| Eye Irritation | Category 2A | Causes serious eye irritation | [10][11][12] |

| Respiratory Irritation | STOT SE Category 3 | May cause respiratory irritation | [10][11][12] |

| Table 2: Local Irritation Potential |

Sub-chronic and Chronic Toxicity

No dedicated sub-chronic or chronic toxicity studies for this compound were identified in the reviewed literature.

Genotoxicity and Carcinogenicity

Limited data is available regarding the genotoxic and carcinogenic potential of this compound.

| Assay | Finding | Reference |

| Germ Cell Mutagenicity | No data available | [10] |

| Carcinogenicity (IARC) | Not identified as a probable, possible, or confirmed human carcinogen | [10] |

| Table 3: Genotoxicity and Carcinogenicity |

Reproductive and Developmental Toxicity

No studies specifically investigating the reproductive and developmental toxicity of this compound were found in the available search results.

Toxicokinetics

Pharmacokinetic studies indicate that this compound is rapidly eliminated but may persist in peripheral tissues.

| Parameter | Species | Value | Reference |

| Elimination Half-life | Human (mean) | ~2 hours | [3] |

| Elimination Half-life | Mouse (IV) | 108.08 minutes | [13] |

| Distribution | Mouse | Penetrates well into the peripheral compartment with longer retention compared to HI-6. | [13] |

| Table 4: Pharmacokinetic and Toxicokinetic Parameters |

Key Experimental Methodologies

The toxicological evaluation of compounds like this compound relies on standardized in vivo and in vitro assays.

Acute Toxicity (LD₅₀) Determination

The median lethal dose (LD₅₀) is a standard measure of acute toxicity. A common method cited for its determination is the Litchfield-Wilcoxon method.

Experimental Protocol Outline:

-

Animal Selection: A suitable animal model (e.g., Swiss mice or Wistar rats) is chosen.

-

Group Allocation: Animals are divided into multiple groups, including a control group (vehicle only) and several test groups.

-

Dose Administration: Test groups receive single, escalating doses of the test substance (this compound) via a specific route (e.g., intraperitoneal, oral).

-

Observation Period: Animals are observed for a defined period (e.g., 7 to 14 days) for signs of toxicity and mortality.

-

Data Analysis: The number of mortalities in each dose group is recorded. The Litchfield-Wilcoxon method, a probit analysis technique, is used to calculate the LD₅₀ value and its confidence limits from the dose-response data.

Caption: General workflow for an acute toxicity (LD₅₀) study.

Acetylcholinesterase Activity Assay (Ellman's Method)

Ellman's method is a rapid, sensitive, and widely used colorimetric assay to determine AChE activity. It is essential for evaluating the inhibitory or reactivating potential of compounds like this compound.

Experimental Protocol Outline:

-

Reagent Preparation: A source of AChE (e.g., rat brain homogenate, recombinant enzyme), the substrate acetylthiocholine (ATCI), and Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, are prepared in a suitable buffer.

-

Reaction Initiation: The enzyme is incubated with the test compound (e.g., this compound, to test for inhibition) or with an OP agent followed by the test compound (to test for reactivation).

-

Substrate Addition: The reaction is initiated by adding ATCI. If AChE is active, it hydrolyzes ATCI to thiocholine.

-

Color Development: Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

Spectrophotometric Measurement: The rate of color formation is measured over time using a spectrophotometer at a wavelength of 412 nm.

-

Data Analysis: The rate of the reaction is directly proportional to the AChE activity. This allows for the calculation of parameters like % inhibition or % reactivation.

Caption: Experimental workflow for Ellman's method for AChE activity.

Clinical Toxicology and Safety

While this compound demonstrated a strong therapeutic response in reactivating cholinesterase, clinical trials revealed the potential for dangerous adverse side effects.[9] These safety concerns have led to recommendations against its routine use in the treatment of organophosphate poisoning, favoring other oximes with a better safety profile.[9]

Conclusion

The toxicological profile of this compound is characterized by its potent ability to reactivate organophosphate-inhibited acetylcholinesterase, which is offset by significant acute toxicity and local irritant properties. Compared to other clinically used oximes, it has a narrower therapeutic window. The lack of comprehensive data on chronic, reproductive, and genotoxic effects highlights areas for future research. For drug development professionals, the challenge remains to design novel oximes that retain the broad-spectrum efficacy of this compound while exhibiting a more favorable safety profile.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound | 56-97-3 | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning | Clinical Medicine & Research [clinmedres.org]

- 7. researchgate.net [researchgate.net]

- 8. Journal of APPLIED BIOMEDICINE: The effect of trimedoxime on acetylcholinesterase and on the cholinergic system of the rat bladder [jab.zsf.jcu.cz]

- 9. Clinical observation and comparison of the effectiveness of several oxime cholinesterase reactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound | C15H18Br2N4O2 | CID 135565598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. Trimedoxime and HI-6: kinetic comparison after intravenous administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimedoxime Bromide: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Trimedoxime bromide, a critical oxime used in the treatment of organophosphate poisoning. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, and relevant experimental data and protocols.

Core Chemical and Physical Properties

This compound, also known by synonyms such as TMB-4 and dipyroxime, is a bisquaternary pyridinium oxime. Its fundamental role is to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds.

| Property | Value |

| CAS Number | 56-97-3 |

| Molecular Formula | C₁₅H₁₈Br₂N₄O₂ |

| Molecular Weight | 446.14 g/mol [1] |

| IUPAC Name | 1,1'-(propane-1,3-diyl)bis(4-((E)-(hydroxyimino)methyl)pyridin-1-ium) bromide[1] |

| SMILES Code | O/N=C/c1cc--INVALID-LINK--cc1.[Br-].[Br-][1] |

Mechanism of Action: Acetylcholinesterase Reactivation

Organophosphorus (OP) compounds exert their toxic effects by inhibiting acetylcholinesterase (AChE), a crucial enzyme for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, resulting in a cholinergic crisis.

This compound functions as a reactivator of OP-inhibited AChE. The process involves a nucleophilic attack by the oxime group of this compound on the phosphorus atom of the organophosphate that is covalently bound to the serine residue in the active site of AChE. This action cleaves the bond between the organophosphate and the enzyme, thereby restoring the normal function of AChE.

Mechanism of AChE inhibition and reactivation.

Quantitative Data

The efficacy of this compound as a reactivator varies depending on the specific organophosphorus agent that has inhibited the acetylcholinesterase.

| Parameter | Value | Conditions |

| IC₅₀ | 82.0 ± 30.1 mM | Recombinant AChE[2] |

| Reactivation of Tabun-inhibited AChE | >40% | 10⁻³ M concentration, in vitro[3] |

| Reactivation of Paraoxon-inhibited AChE | 86.0% | In vitro study[4] |

Experimental Protocols

Synthesis of this compound

A common and established method for the synthesis of this compound and other bispyridinium oximes involves the quaternization of pyridine-based precursors. Specifically, the synthesis of this compound is achieved through the reaction of 4-pyridinecarboxaldehyde oxime with 1,3-dibromopropane.[5] The reaction proceeds in a stepwise manner, initially forming a monoquaternary salt.

In Vitro AChE Reactivation Assay (Ellman's Method)

The reactivation potential of this compound is commonly assessed using a modified Ellman's method, which spectrophotometrically measures AChE activity.

Materials:

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Source of acetylcholinesterase (e.g., rat brain homogenate or purified enzyme)

-

Organophosphorus inhibitor

-

This compound solution

-

Microplate reader

Procedure:

-

Inhibition of AChE: Incubate the AChE source with the organophosphorus inhibitor for a defined period (e.g., 30 minutes) to achieve inhibition.

-

Reactivation: Add the this compound solution to the inhibited enzyme mixture and incubate for a specific duration (e.g., 10 minutes).

-

Measurement of AChE Activity:

-

Add DTNB solution to the wells of a microplate.

-

Initiate the enzymatic reaction by adding the ATCI substrate.

-

The active AChE hydrolyzes ATCI to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).

-

Measure the rate of color change by reading the absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis: The rate of absorbance change is proportional to the AChE activity. Compare the activity of the reactivated enzyme to control samples (uninhibited and inhibited without reactivator) to determine the percentage of reactivation.

Workflow for in vitro AChE reactivation assay.

This guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, please refer to the cited scientific literature.

References

- 1. medkoo.com [medkoo.com]

- 2. Journal of APPLIED BIOMEDICINE: The effect of trimedoxime on acetylcholinesterase and on the cholinergic system of the rat bladder [jab.zsf.jcu.cz]

- 3. Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 56-97-3 | Benchchem [benchchem.com]

A Comprehensive Review of Bisquaternary Oxime Reactivators for Acetylcholinesterase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Organophosphorus (OP) compounds, a class of chemicals including nerve agents and pesticides, pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE). This enzyme is critical for the proper functioning of the nervous system, and its inhibition leads to a cholinergic crisis that can be fatal. The primary post-exposure treatment involves the administration of an anticholinergic agent, such as atropine, and an AChE reactivator. Among the most potent reactivators are the bisquaternary oximes, which are the focus of this technical guide. This document provides a comprehensive overview of the synthesis, mechanism of action, and efficacy of bisquaternary oxime reactivators, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in research and development.

Core Concepts: Mechanism of Action

The toxicity of organophosphorus compounds stems from their ability to phosphorylate the serine residue in the active site of acetylcholinesterase, rendering the enzyme inactive. This leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors.

Bisquaternary oxime reactivators work by a nucleophilic attack on the phosphorus atom of the OP-AChE conjugate. The oxime group (-C=N-OH) of the reactivator, in its deprotonated oximate form (-C=N-O⁻), is a strong nucleophile that displaces the organophosphate from the serine residue, thereby regenerating the active enzyme. The bisquaternary structure, typically consisting of two pyridinium rings connected by a linker, enhances the binding affinity of the oxime to the inhibited enzyme, facilitating the reactivation process.

dot digraph "Mechanism of AChE Inhibition and Reactivation" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

AChE [label="Active Acetylcholinesterase (AChE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OP [label="Organophosphorus (OP) Agent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibited_AChE [label="Inhibited AChE\n(Phosphorylated)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxime [label="Bisquaternary Oxime\nReactivator", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactivated_AChE [label="Reactivated AChE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phosphorylated_Oxime [label="Phosphorylated Oxime", fillcolor="#5F6368", fontcolor="#FFFFFF"];

AChE -> Inhibited_AChE [label=" Inhibition"]; OP -> Inhibited_AChE; Inhibited_AChE -> Reactivated_AChE [label=" Reactivation"]; Oxime -> Reactivated_AChE; Inhibited_AChE -> Phosphorylated_Oxime; Oxime -> Phosphorylated_Oxime; } dot Caption: Mechanism of Acetylcholinesterase Inhibition and Reactivation.

Quantitative Data Summary

The efficacy of bisquaternary oxime reactivators is dependent on several factors, including the specific organophosphorus inhibitor, the structure of the oxime, and the experimental conditions. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Reactivation of Organophosphate-Inhibited Human Acetylcholinesterase by Bisquaternary Oximes

| Oxime | Organophosphate | Concentration (µM) | Reactivation (%) | Reference |

| Obidoxime | Paraoxon | 100 | 96.8 | [1] |

| Trimedoxime | Paraoxon | 100 | 86.0 | [2] |

| HI-6 | Paraoxon | 100 | ≤25 | [1] |

| K027 | Paraoxon | 100 | 86.0 | [2] |

| Obidoxime | Tabun | 10 | 28 | [3] |

| Obidoxime | Tabun | 100 | 37 | [3] |

| HI-6 | Sarin | 100 | 40-79 | [4] |

| HI-6 | Cyclosarin | 100 | 40-79 | [4] |

| K074 | Tabun | N/A | More efficacious than HI-6 in brain | [5] |

| K075 | Tabun | N/A | Comparable to Obidoxime in periphery | [5] |

Table 2: In Vivo Efficacy of Bisquaternary Oximes in Animal Models

| Oxime | Animal Model | Organophosphate | LD50 of Oxime (mg/kg, i.m.) | Protective Index (PI) | Reference |

| HI-6 | Rat | Soman | >500 | N/A | [6] |

| Obidoxime | Rat | Tabun | 135 | N/A | [6] |

| Trimedoxime | Rat | Tabun | 85 | N/A | [6] |

| K027 | Rat | Dichlorvos | >500 | More efficacious than others | [7] |

| K048 | Mouse | Tabun | 110 | N/A | [8] |

| K203 | Rat | Dichlorvos | N/A | Less efficacious than K027 | [7] |

| MMB-4 | Guinea Pig | Sarin, Cyclosarin, VX, VR | N/A | Most effective broad-spectrum | [9][10] |

Experimental Protocols

Synthesis of Bisquaternary Pyridinium Oximes (General Procedure)

The synthesis of bisquaternary pyridinium oximes typically involves a two-step process. The first step is the formation of a monoquaternary salt, followed by a second quaternization reaction to yield the final bisquaternary product. The synthesis of HI-6 is a well-documented example.[1]

Step 1: Synthesis of the Monoquaternary Intermediate

-

A solution of pyridine-2-aldoxime (P2A) in a suitable solvent (e.g., acetonitrile) is slowly added to a solution of a linking agent, such as bis(chloromethyl) ether or bis(methylsulfonoxymethyl) ether (BSME), under an inert atmosphere (e.g., nitrogen).

-

The reaction mixture is stirred at room temperature for several hours.

-

The resulting monoquaternary salt intermediate can be isolated by filtration or used directly in the next step.

Step 2: Synthesis of the Bisquaternary Oxime (e.g., HI-6)

-

Isonicotinamide is added to the solution containing the monoquaternary intermediate.[1]

-

The mixture is stirred at room temperature or slightly elevated temperature for an extended period (e.g., 20 hours).

-

The solvent is removed under reduced pressure, and the residue is triturated with a solvent like ethanol to induce precipitation.

-

The crude product is collected by filtration and can be further purified by recrystallization.

dot digraph "General Synthesis of Bisquaternary Oximes" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

Start1 [label="Pyridine-2-aldoxime", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start2 [label="Linking Agent\n(e.g., BSME)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Monoquaternary Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Start3 [label="Second Pyridinium Moiety\n(e.g., Isonicotinamide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Bisquaternary Oxime\n(e.g., HI-6)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start1 -> Intermediate; Start2 -> Intermediate; Intermediate -> Product; Start3 -> Product; } dot Caption: General Synthetic Pathway for Bisquaternary Oximes.

In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)

The Ellman's method is a widely used spectrophotometric assay to determine cholinesterase activity and the reactivation potency of oximes.

Materials:

-

Acetylcholinesterase (AChE) source (e.g., human erythrocytes, rat brain homogenate)

-

Organophosphorus inhibitor (e.g., paraoxon)

-

Oxime reactivator

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine (ATCh) as substrate

-

Phosphate buffer (pH 7.4)

Procedure:

-

Inhibition: Incubate the AChE solution with the organophosphorus inhibitor for a specific time (e.g., 30 minutes) to achieve a high level of inhibition (typically >95%).

-

Reactivation: Add the oxime reactivator to the inhibited enzyme solution and incubate for a defined period (e.g., 10 minutes).

-

Measurement:

-

Add DTNB to the reaction mixture.

-

Initiate the enzymatic reaction by adding the substrate, acetylthiocholine.

-

AChE hydrolyzes acetylthiocholine to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.

-

-

Calculation: The rate of color change is proportional to the AChE activity. The percentage of reactivation is calculated by comparing the activity of the reactivated enzyme to the activity of the uninhibited enzyme.

In Vivo Efficacy Testing

In vivo studies are crucial for evaluating the therapeutic potential of oxime reactivators. These studies typically involve animal models, such as rats or mice.

General Protocol:

-

Toxicity Determination: Determine the median lethal dose (LD50) of the organophosphorus agent and the oxime reactivator in the chosen animal model.

-

Protective Index (PI) Determination:

-

Administer the organophosphorus agent to groups of animals at various doses.

-

Treat the animals with a fixed dose of the oxime reactivator (often in combination with atropine).

-

The PI is calculated as the ratio of the LD50 of the organophosphorus agent in the presence of the antidote to the LD50 of the organophosphorus agent alone.

-

-

Reactivation Measurement in Tissues:

-

Animals are exposed to a sublethal dose of the organophosphorus agent.

-

The oxime reactivator is administered at a specific time point after exposure.

-

At various time points, animals are euthanized, and tissues (e.g., blood, brain, diaphragm) are collected.

-

AChE activity in the tissue homogenates is measured to determine the extent of reactivation.[7]

-

dot digraph "Experimental Workflow for Oxime Evaluation" { node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

Synthesis [label="Synthesis & Purification\nof Oxime", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Reactivation Assay\n(e.g., Ellman's Method)", fillcolor="#FBBC05", fontcolor="#202124"]; InVivo_Tox [label="In Vivo Toxicity Studies\n(LD50 Determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo_Efficacy [label="In Vivo Efficacy Studies\n(Protective Index)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tissue_Reactivation [label="Tissue Reactivation Measurement", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Synthesis -> InVitro; InVitro -> InVivo_Tox [label="Promising Candidates"]; InVivo_Tox -> InVivo_Efficacy; InVivo_Efficacy -> Tissue_Reactivation; Tissue_Reactivation -> Lead_Optimization; Lead_Optimization -> Synthesis [style=dashed]; } dot Caption: A Typical Experimental Workflow for the Evaluation of Bisquaternary Oxime Reactivators.

Conclusion and Future Directions

Bisquaternary oximes remain the most promising class of reactivators for acetylcholinesterase inhibited by organophosphorus compounds. While several effective compounds, such as HI-6 and obidoxime, are in use, the search for a broad-spectrum reactivator effective against all types of organophosphorus agents continues. The development of new generations of oximes, including the K-series, shows promise in addressing the limitations of existing antidotes. Future research should focus on optimizing the structure of bisquaternary oximes to enhance their reactivation potency, improve their ability to cross the blood-brain barrier, and reduce their intrinsic toxicity. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working towards these critical goals.

References

- 1. researchgate.net [researchgate.net]

- 2. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]

- 4. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of nine oximes on in vivo reactivation of blood, brain, and tissue cholinesterase activity inhibited by organophosphorus nerve agents at lethal dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US8143406B2 - Process for the manufacture of HI-6 dimethanesulfonate - Google Patents [patents.google.com]

- 9. EP2054387B1 - Process for the manufacture of hi-6 dimethanesulfonate - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Trimedoxime Bromide in Acetylcholinesterase (AChE) Reactivation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphorus (OP) compounds, a class of highly toxic substances used as pesticides and chemical warfare agents, exert their primary toxic effect by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. Trimedoxime bromide is a bisquaternary oxime that serves as a crucial antidote by reactivating OP-inhibited AChE.[1][2][3] These application notes provide a detailed experimental protocol for the in vitro evaluation of this compound's efficacy in reactivating OP-inhibited AChE, based on the widely used Ellman's spectrophotometric method.

Mechanism of Action

The reactivation of OP-inhibited AChE by this compound involves a nucleophilic attack by the oximate anion on the phosphorus atom of the OP moiety covalently bound to the serine residue in the AChE active site. This process forms a phosphonylated oxime, releasing the active enzyme and restoring its function of hydrolyzing acetylcholine. The bisquaternary structure of Trimedoxime, with one aromatic nucleus interacting with the peripheral anionic site and the other positioning the oxime group towards the catalytic triad, contributes to its reactivation efficiency.[1][2][3]

Caption: AChE Inhibition and Reactivation Pathway.

Quantitative Data Summary

The efficacy of this compound in reactivating AChE inhibited by various organophosphorus compounds is summarized below. Reactivation is expressed as a percentage of the initial enzyme activity restored under the specified conditions.

| Organophosphorus Compound | Trimedoxime Concentration (M) | Reactivation (%) |

| VX | 10⁻³ | 85.3 |

| Sarin (GB) | 10⁻³ | 54 |

| Paraoxon (POX) | 10⁻³ | 46 |

| Tabun (GA) | 10⁻³ | 30 |

| Paraoxon (POX) | 10⁻⁵ | 50 |

| Dichlorvos (DDVP) | 10⁻⁵ | 17.3 |

| Cyclosarin (GF) | 10⁻³ & 10⁻⁵ | No significant reactivation |

| Soman (GD) | 10⁻³ & 10⁻⁵ | No significant reactivation |

Experimental Protocol: In Vitro AChE Reactivation Assay

This protocol is based on the Ellman's method, a rapid and reliable spectrophotometric assay for measuring AChE activity. The principle involves the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel (EeAChE) or human recombinant (hAChE)

-

This compound

-

Organophosphorus inhibiting agent (e.g., Paraoxon)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATChI)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Spectrophotometer (capable of reading at 412 nm)

-

96-well microplates or quartz cuvettes

-

Incubator or water bath set to 37°C

Solution Preparation

-

Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M phosphate buffer and adjust the pH to 7.4.

-

AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the enzyme source and activity.

-

DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.

-

ATChI Solution (10 mM): Dissolve ATChI in deionized water to a final concentration of 10 mM. Prepare this solution fresh daily.

-

Organophosphate (OP) Inhibitor Solution: Prepare a stock solution of the OP inhibitor (e.g., Paraoxon) in an appropriate solvent (e.g., ethanol or isopropanol). Further dilutions should be made in phosphate buffer.

-

This compound Solutions: Prepare a series of dilutions of this compound in phosphate buffer to achieve the desired final concentrations for the assay (e.g., 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M).

Experimental Procedure

The following procedure is for a 96-well microplate format. Volumes can be scaled up for cuvette-based assays.

Caption: In Vitro AChE Reactivation Assay Workflow.

1. Enzyme Inhibition:

-

In a well of the microplate, add the AChE solution.

-

Add the OP inhibitor solution to achieve approximately 95% inhibition of the enzyme activity.

-

Incubate the mixture for a sufficient time to ensure complete inhibition (e.g., 30 minutes at 37°C).

2. Enzyme Reactivation:

-

To the inhibited enzyme solution, add the this compound solution of a specific concentration.

-

For a control, add an equal volume of phosphate buffer instead of the Trimedoxime solution to measure spontaneous reactivation.

-

Incubate the mixture for a defined period (e.g., 10 to 30 minutes at 37°C) to allow for reactivation.

3. Measurement of AChE Activity:

-

Add the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATChI solution.

-

Immediately measure the change in absorbance at 412 nm over time (kinetic measurement) or after a fixed time point (endpoint measurement) using a microplate reader.

4. Controls:

-

Normal Enzyme Activity (100% activity): AChE solution + phosphate buffer (instead of OP and Trimedoxime).

-

Inhibited Enzyme Activity (0% reactivation): OP-inhibited AChE + phosphate buffer (instead of Trimedoxime).

-

Blank: All reagents except the enzyme.

Data Analysis

-

Calculate the rate of absorbance change (ΔAbs/min) for each well.

-

Subtract the rate of the blank from all other readings.

-

The percentage of reactivation can be calculated using the following formula:

% Reactivation = [(Activity of reactivated AChE - Activity of inhibited AChE) / (Activity of native AChE - Activity of inhibited AChE)] x 100

Troubleshooting and Considerations

-

Oximolysis: At higher concentrations, some oximes can directly react with DTNB, leading to false-positive results. It is important to run a blank containing the oxime and DTNB without the enzyme to correct for this.

-

Spontaneous Reactivation: Some OP-AChE complexes may undergo spontaneous hydrolysis. The control with inhibited enzyme and buffer will account for this.

-

pH and Temperature: The pH and temperature of the assay should be carefully controlled as they can significantly affect enzyme activity and reactivation rates.

-

Solvent Effects: The solvent used to dissolve the OP inhibitor should be at a low final concentration to avoid affecting enzyme activity.

Conclusion

This document provides a comprehensive protocol for the in vitro assessment of this compound's efficacy in reactivating OP-inhibited acetylcholinesterase. The provided data and methodologies can serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, aiding in the study of existing antidotes and the discovery of new, more effective AChE reactivators.

References

- 1. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. To Measure the Absorbance at 328nm by Ultraviolet-Visible Spectrophotometer - an Alternative Pathway to Measure the Activity of Acetylcholinesterase | Scientific.Net [scientific.net]

- 3. researchgate.net [researchgate.net]

Preparation of Trimedoxime Bromide Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimedoxime bromide (TMB-4) is a crucial cholinesterase reactivator investigated for its potential as an antidote to organophosphate nerve agent and pesticide poisoning.[1][2] Its mechanism of action involves the nucleophilic reactivation of inhibited acetylcholinesterase (AChE), restoring the enzyme's vital function in hydrolyzing the neurotransmitter acetylcholine. For reproducible and reliable results in preclinical research and drug development, the proper preparation, characterization, and storage of this compound solutions are paramount.

These application notes provide detailed protocols for the preparation, quality control, and storage of this compound solutions for laboratory use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,1'-propane-1,3-diylbis{4-[(E)-(hydroxyimino)methyl]pyridinium} dibromide | [2] |

| Synonyms | TMB-4, Dipyroxime | [1] |

| CAS Number | 56-97-3 | [3] |

| Molecular Formula | C₁₅H₁₈Br₂N₄O₂ | [3] |

| Molecular Weight | 446.14 g/mol | [3] |

| Appearance | Solid powder | [4] |

Solubility and Stability

Solubility

Table 2: Solubility Data for this compound

| Solvent | Solubility | Notes |

| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions.[4] |

| Acidic Aqueous Solution (pH 3.0-4.3) | ≥ 114 mg/mL | Based on concentrations used in stability studies. |

| Phosphate Buffered Saline (PBS, pH 7.4) | Data not available | Empirical determination is recommended. Precipitation may occur upon dilution of a DMSO stock; careful, stepwise dilution is advised. |

Stability

A detailed study on the stability of this compound in concentrated acidic solutions revealed that it is highly stable in the pH range of 3.0 to 3.8, with maximum stability observed at pH 3.0. The primary degradation pathway in acidic solutions is hydrolysis. Above pH 4.5, a different degradation mechanism involving dehydration of the oxime group may become more prevalent.

Table 3: Stability of this compound in Aqueous Solution at 25°C

| pH | t₉₀ (time to 10% degradation) | Degradation Rate |

| 3.0 | 18 years | Minimal |

| 3.4 | 14 years | Low |

| 3.8 | 11 years | Low |

| 4.3 | Not specified | Increased degradation |

Data extrapolated from accelerated stability studies.

For short-term experiments (days to weeks), stock solutions in DMSO should be stored at 0-4°C. For long-term storage (months to years), it is recommended to store both the solid compound and stock solutions at -20°C in the dark.[4]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound (solid powder, >95% purity)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

Procedure:

-

Calculate the mass of this compound required. For a 10 mM solution, the calculation is as follows:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass = 0.010 mol/L * 0.001 L * 446.14 g/mol * 1000 mg/g = 4.46 mg

-

-

Weigh out 4.46 mg of this compound powder on an analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution until the solid is completely dissolved.

-

Store the stock solution at -20°C for long-term storage or 4°C for short-term use (up to a few weeks), protected from light.

Protocol for Preparation of Working Solutions for In Vitro Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium)

-

Sterile dilution tubes

Procedure:

-

Determine the final concentration of this compound required for your experiment.

-

Perform serial dilutions of the 10 mM stock solution in the desired aqueous buffer.

-

Important: To avoid precipitation, add the stock solution to the aqueous buffer in a stepwise manner while vortexing. Do not add the aqueous buffer to the concentrated stock solution.

-

Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

-

Prepare fresh working solutions for each experiment.

Caption: Workflow for preparing this compound solutions.

Quality Control Protocols

This protocol provides a general method for the analysis of this compound. Method optimization may be required.

Instrumentation and Conditions:

-

HPLC System: With UV detector

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or a suitable buffer system. An isocratic system of acetonitrile/water (e.g., 70:30) with 0.1% TFA can also be tested.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a series of known concentrations of this compound in the mobile phase to create a calibration curve.

-

Sample Preparation: Dilute the prepared this compound solution with the mobile phase to a concentration within the range of the calibration curve.

-

Analysis: Inject the standards and the sample onto the HPLC system.

-

Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the calibration curve. Purity can be assessed by the relative peak area.

Caption: HPLC quality control workflow for this compound.

This method determines the bromide ion concentration and can be used to confirm the salt content of the compound.[4][5][6][7]

Principle: This is a precipitation titration where a standard solution of silver nitrate (AgNO₃) is used to titrate the bromide ions (Br⁻). The reaction forms a silver bromide (AgBr) precipitate. An adsorption indicator, such as eosin, is used to detect the endpoint, which is signaled by a color change of the precipitate.

Reagents:

-

0.1 M Silver Nitrate (AgNO₃) standard solution

-

Eosin indicator solution (0.5% w/v in water)

-

Acetic acid

-

Methanol

-

This compound solution of unknown concentration

Procedure:

-

Accurately pipette a known volume of the this compound solution into a flask.

-

Add 5 mL of water, 5 mL of acetic acid, and 50 mL of methanol.

-

Add a few drops of eosin indicator.

-

Titrate with the 0.1 M AgNO₃ solution while stirring continuously.

-

The endpoint is reached when the color of the AgBr precipitate changes to pink.

-

The concentration of bromide can be calculated using the following formula:

-

M₁V₁ = M₂V₂

-

Where M₁ and V₁ are the molarity and volume of the AgNO₃ solution, and M₂ and V₂ are the molarity and volume of the bromide solution.

-

Signaling Pathway Context

This compound's therapeutic action is centered on the cholinergic synapse, specifically the reactivation of AChE inhibited by organophosphates.

Caption: Reactivation of inhibited AChE by this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the preparation and quality control of this compound solutions for laboratory research. Adherence to these procedures will help ensure the accuracy, reproducibility, and reliability of experimental results in the study of this important cholinesterase reactivator. It is recommended that researchers empirically determine the solubility of this compound in their specific buffer systems and optimize the quality control methods for their laboratory instrumentation.

References

Application Notes and Protocols: Trimedoxime Bromide in Cell Culture Assays

For Research Use Only. Not for human or veterinary use.

Introduction

Trimedoxime bromide, also known as TMB-4, is a bisquaternary oxime compound recognized for its role as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides.[1][2][3] Its primary mechanism involves the nucleophilic attack of the oxime group on the phosphorus atom of the OP-AChE conjugate, leading to the restoration of the enzyme's function. The efficacy of this compound is highly dependent on the specific inhibiting organophosphate.[2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosages and protocols for using this compound in various in vitro cell culture assays. The provided information focuses on determining cytotoxicity and assessing the reactivation efficacy of the compound.

Mechanism of Action

This compound's principal mechanism of action is the reactivation of phosphorylated AChE. The positively charged quaternary nitrogens in its structure guide the molecule to the active site of the inhibited enzyme. The deprotonated oxime group then acts as a strong nucleophile, displacing the organophosphate group from the serine residue in the enzyme's active site and restoring its catalytic activity. However, at certain concentrations, this compound can also exhibit off-target effects, including the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4][5]

Recommended Dosage and Concentration Data

The optimal concentration of this compound is assay- and cell-type-dependent. It is crucial to perform a dose-response analysis to determine both the cytotoxic and effective concentrations for any specific experimental setup.

Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, which indicate the concentration at which the substance exhibits 50% of its maximal inhibitory effect on cell viability or enzyme activity.

| Cell Line / Enzyme | Assay Type | IC50 Concentration | Reference |

| HepG2 Cells | Oxidative Stress Induction | 22 mM | [5] |

| Recombinant AChE | Enzyme Inhibition | 82.0 mM ± 30.1 mM | [2][6] |

Note: The high IC50 values suggest that this compound has low direct cytotoxicity or inhibitory potency in these specific assays, allowing for a wide therapeutic window for its primary function as a reactivator.

Efficacy Data (AChE Reactivation)

This table presents the effective concentrations of this compound used for the in vitro reactivation of AChE inhibited by various organophosphates.

| Inhibitor | AChE Source | Concentration | Reactivation Percentage | Reference |

| Sarin (GB) | In vitro | 10⁻³ M (1 mM) | 54% | [4] |

| Paraoxon (POX) | In vitro | 10⁻³ M (1 mM) | 46% | [4] |

| Paraoxon (POX) | In vitro | 10⁻⁵ M (10 µM) | 50% | [4] |

| Tabun (GA) | In vitro | 10⁻³ M (1 mM) | 30% | [4] |

| Various | In vitro | 2-5 x 10⁻⁴ M | Complete Reactivation | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Accurate preparation of a stock solution is the first step for reproducible results.

Materials:

-

Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance and weighing paper

-

Vortex mixer

Procedure:

-